molecular formula C6H6ClN5 B1360315 2-Chloro-9-methyl-9H-purin-6-amine CAS No. 7013-21-0

2-Chloro-9-methyl-9H-purin-6-amine

Cat. No.: B1360315
CAS No.: 7013-21-0
M. Wt: 183.6 g/mol
InChI Key: XBMKMJLOOAHOKH-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-9H-purin-6-amine is a chemical compound with the molecular formula C6H6ClN5. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-9-methyl-9H-purin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This interaction inhibits the enzyme’s activity, leading to a decrease in cAMP levels . Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substances .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it binds to adenylyl cyclase, inhibiting its activity and reducing cAMP levels . This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, affecting its accumulation and activity. The distribution of this compound in tissues also influences its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-methyl-9H-purin-6-amine typically involves the chlorination of 9-methyl-9H-purin-6-amine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-9H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopurine derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Scientific Research Applications

2-Chloro-9-methyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various purine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

2-Chloro-9-methyl-9H-purin-6-amine can be compared with other similar compounds, such as:

    2-Amino-6-chloropurine: Another chlorinated purine derivative with different biological activities.

    N-Benzyl-2-chloro-9H-purin-6-amine: A benzyl-substituted derivative with unique chemical properties.

    9-Butyl-8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9H-purin-6-ylamine: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

2-chloro-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMKMJLOOAHOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220410
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-21-0
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purin-6-amine, 2-chloro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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